
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, also known as CPPA, is a chemical compound that has been studied for its potential applications in scientific research. CPPA is a member of the pyrazole family of compounds, which are known to have a variety of biological activities. In
Applications De Recherche Scientifique
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of pain and inflammation. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new pain medications. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
Mécanisme D'action
The exact mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is not well understood. However, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may help to protect cells from damage. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a wide range of biological activities, which makes it useful for studying a variety of biological processes. However, one limitation of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide. One area of interest is in the development of new pain medications. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new drugs for the treatment of pain. Additionally, further studies are needed to determine the efficacy of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide in the treatment of cancer. Finally, more research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, which may lead to the development of new drugs with similar biological activities.
Méthodes De Synthèse
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-phenyl-1H-pyrazole with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with sodium cyanide to form N-(cyanomethyl)-N-phenylacetamide. Finally, this compound is reacted with 4-phenyl-1H-pyrazole to form N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-12-23(18-9-5-2-6-10-18)19(24)15-22-14-17(13-21-22)16-7-3-1-4-8-16/h1-10,13-14H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWVCKYIXIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)

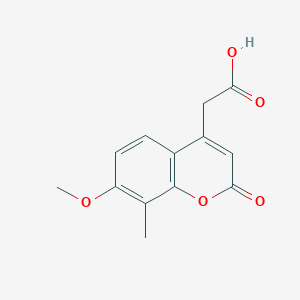
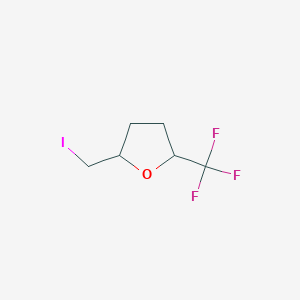

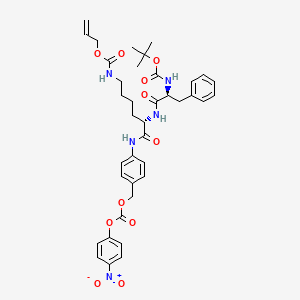
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)
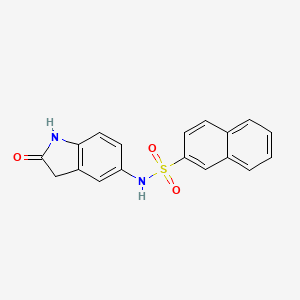
![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)
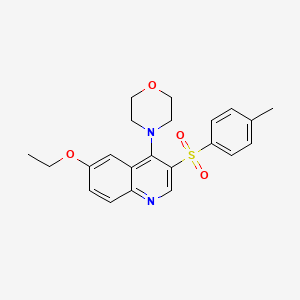

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol](/img/structure/B2873398.png)